molecular formula C23H16F3N3O B2814316 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide CAS No. 338415-07-9

3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide

Cat. No.: B2814316
CAS No.: 338415-07-9
M. Wt: 407.396
InChI Key: QLMFWFCLVYJDSW-MZJWZYIUSA-N
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Description

3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide is a Schiff base derived from the condensation of 3-phenyl-1H-indole-2-carbohydrazide (parent compound) with 2-(trifluoromethyl)benzaldehyde. This compound is synthesized via refluxing stoichiometric amounts of the aldehyde and carbohydrazide in ethanol with catalytic acid, followed by purification through recrystallization . Its structural features make it relevant for applications in medicinal chemistry, particularly as a ligand for metal complexes or inhibitor of biological targets .

Properties

IUPAC Name

3-phenyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O/c24-23(25,26)18-12-6-4-10-16(18)14-27-29-22(30)21-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)28-21/h1-14,28H,(H,29,30)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMFWFCLVYJDSW-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN=CC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide (CAS No. 338415-07-9) is a synthetic compound that has garnered attention for its potential biological activities. This compound features an indole core, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Molecular Formula : C23H16F3N3O
  • Molecular Weight : 407.39 g/mol
  • Structure : The compound is characterized by the presence of a trifluoromethyl group, which can influence its biological activity through lipophilicity and electron-withdrawing properties.

Biological Activity Overview

The biological activity of 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide has been evaluated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The indole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as NF-kB and MAPK .
  • Case Study : A study involving similar indole derivatives demonstrated that modifications at the indole ring significantly enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7 .
CompoundCell LineIC50 (µM)
3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazideHeLa15.4
Similar Indole DerivativeMCF-710.2

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies : The compound was tested against various bacterial strains, showing promising results in inhibiting growth at concentrations as low as 20 µg/mL .
  • Mechanism : The presence of the trifluoromethyl group likely enhances membrane permeability, facilitating the entry of the compound into microbial cells.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli25 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of the compound is attributed to its ability to inhibit pro-inflammatory cytokines:

  • Experimental Findings : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced nitric oxide production significantly, indicating its potential as an anti-inflammatory agent .
Treatment GroupNitric Oxide Production (µM)
Control50.3 ± 5.1
Compound Treatment25.6 ± 4.0

Scientific Research Applications

Antimycobacterial Properties

One of the most notable applications of this compound is its antimycobacterial activity. Studies have demonstrated that derivatives containing the trifluoromethyl group exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) showing promising results. For instance, compounds similar to 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide have displayed MIC values as low as 8.4 µM against drug-resistant strains of Mtb, indicating their potential as novel anti-tuberculosis agents .

Cytotoxicity and Selectivity

The cytotoxicity profile of 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide has also been evaluated in various mammalian cell lines. While some derivatives showed low selectivity indices, indicating potential toxicity at therapeutic doses, others demonstrated a favorable safety profile with minimal cytotoxic effects on normal cells . The compound's ability to induce DNA damage was assessed using the alkaline comet assay, revealing that certain derivatives did not produce significant genotoxic effects, making them candidates for further development .

Anticancer Activity

Emerging research suggests that compounds within this chemical class may possess anticancer properties. The structural features of 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide allow for interactions with various biological targets involved in cancer progression. Preliminary studies indicate that some derivatives can inhibit cell proliferation in cancer cell lines at micromolar concentrations .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Biological Activity/Findings Reference
3-Phenyl-1H-indole-2-carbohydrazide (Parent compound) No trifluoromethyl or benzylidene groups Base structure; used to synthesize derivatives with antimicrobial properties
5-Chloro-N'-(2-hydroxy-4-phenyldiazenyl)benzylidene-3-phenyl-1H-indole-2-carbohydrazide Chloro, hydroxy, phenyldiazenyl substituents Exhibits antioxidant activity; Cu(II) and Co(II) complexes show enhanced DNA cleavage
N′-[(Thiophen-2-yl)methylene]-2-[3-(trifluoromethyl)phenyl]-furopyrrole carbohydrazide Furopyrrole core, thiophene substituent Moderate inhibition of photosynthetic electron transport (PET) in chloroplasts
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)-benzo[b]thiophene-2-carbohydrazide Benzo[b]thiophene core, pentadecyl chain Structural focus on lipid solubility; biological activity not reported
(E)-N'-((2-Methyl-1H-indol-3-yl)methylene)thiophene-2-carbohydrazide Methylindole, thiophene substituent Potential kinase inhibitor; listed in pharmacological screening libraries
Physicochemical Properties
  • Solubility : The trifluoromethyl group in the target compound likely reduces water solubility compared to hydroxylated analogues (e.g., 5-chloro-N'-hydroxybenzylidene derivatives) but improves membrane permeability .
  • Thermal Stability : Indole carbohydrazides generally exhibit decomposition temperatures above 200°C, as confirmed by TGA analysis in metal-complex studies .

Q & A

Q. How can the structure of 3-Phenyl-N'-((2-(trifluoromethyl)phenyl)methylene)-1H-indole-2-carbohydrazide be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to identify indole protons (~6.5–8.5 ppm), hydrazide NH peaks (~9–11 ppm), and trifluoromethyl groups (split signals due to coupling with 19F^{19}F) .

  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1700 cm1^{-1}) and hydrazide N–H (~3200–3400 cm1^{-1}) groups .

  • Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

    Data Table :

    TechniqueKey Peaks/BandsFunctional Group Confirmation
    1H^1H-NMR9.2 ppm (NH)Hydrazide linkage
    IR1680 cm1^{-1}Indole C=O stretch

Q. What synthetic routes are commonly used to prepare indole-2-carbohydrazide derivatives?

  • Methodological Answer :
  • Step 1 : Synthesize the indole-2-carboxylic acid via Fischer indole synthesis or Pd-catalyzed coupling .

  • Step 2 : Convert to hydrazide by reacting with hydrazine hydrate in ethanol under reflux (~8–12 hours) .

  • Step 3 : Condense with substituted benzaldehydes (e.g., 2-(trifluoromethyl)benzaldehyde) in methanol/acetic acid (1:1) at 60°C for 4–6 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

    Key Considerations :

  • Solvent polarity impacts reaction kinetics and yield. Polar aprotic solvents (e.g., DMF) may accelerate Schiff base formation but require rigorous drying .

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